molecular formula C18H18N2O3S B5708857 (2E)-N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide

(2E)-N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide

Cat. No.: B5708857
M. Wt: 342.4 g/mol
InChI Key: MOAXWPPQHNSCKK-DHZHZOJOSA-N
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Description

(2E)-N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of a thioamide group (-CSNH-) attached to a phenylprop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide typically involves the reaction of 2,4-dimethoxyaniline with a suitable thioamide precursor under controlled conditions. One common method involves the use of thionyl chloride (SOCl2) to convert the amine group into a thioamide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding amines

    Substitution: Nitrated or halogenated derivatives

Scientific Research Applications

(2E)-N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its thioamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition of their activity. This interaction can disrupt key biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide
  • N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide
  • N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide

Uniqueness

(2E)-N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide stands out due to its specific structural features, such as the presence of both a thioamide group and a phenylprop-2-enamide backbone. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-22-14-9-10-15(16(12-14)23-2)19-18(24)20-17(21)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H2,19,20,21,24)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAXWPPQHNSCKK-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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